

N,N-dimethyl-3-(morpholin-4-yl)propanamide

SMILES notation

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Compound of Interest

Compound Name: *N,N-dimethyl-3-(morpholin-4-yl)propanamide*

CAS No.: 53151-52-3

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An In-depth Technical Guide to **N,N-dimethyl-3-(morpholin-4-yl)propanamide**

Abstract

This technical guide provides a comprehensive overview of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**, a molecule of interest within contemporary medicinal chemistry. While direct experimental data for this specific compound is not extensively documented in public literature, this paper constructs a robust theoretical and practical framework based on established chemical principles and data from structurally analogous compounds. We will detail its chemical identity, including its SMILES notation, outline a validated synthetic protocol, and discuss its potential biological relevance and applications for professionals in drug discovery and development. The methodologies and insights presented herein are grounded in authoritative chemical literature to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

N,N-dimethyl-3-(morpholin-4-yl)propanamide incorporates two key pharmacophores: a morpholine ring and a dimethylpropanamide side chain. The morpholine moiety is a prevalent

scaffold in drug design, known for improving aqueous solubility and metabolic stability.[1] The propanamide group can influence a compound's ability to interact with biological targets.[2]

Structure and Identifiers

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is derived from its constituent parts: the N,N-dimethyl group (CN(C)), the propanamide backbone (C(=O)CC), and the morpholine ring attached at the nitrogen (N1CCOCC1).

- SMILES: CN(C)C(=O)CCN1CCOCC1
- IUPAC Name: **N,N-dimethyl-3-(morpholin-4-yl)propanamide**
- Molecular Formula: C₉H₁₈N₂O₂

Caption: 2D structure of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.

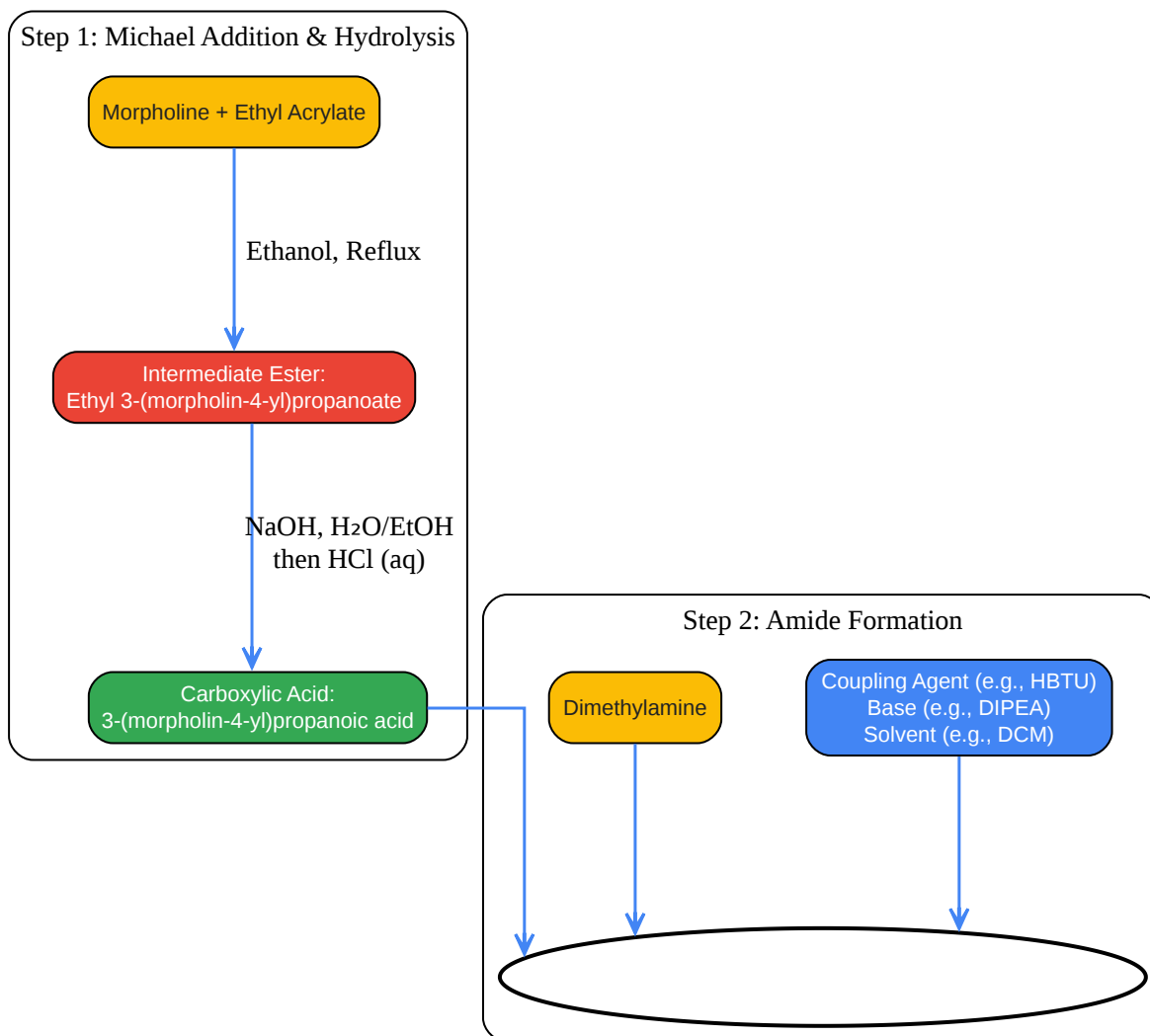
Physicochemical Data

Quantitative data for the title compound is not readily available. The following table presents computed properties and experimental data for structurally related compounds to provide a predictive baseline.

Property	Value (Computed/Analog)	Reference Compound	Source
Molecular Weight	186.26 g/mol	(Title Compound)	Computed
XLogP3-AA	-0.4	(Title Compound)	Computed
Hydrogen Bond Donor Count	0	(Title Compound)	Computed
Hydrogen Bond Acceptor Count	4	(Title Compound)	Computed
Topological Polar Surface Area	32.9 Å ²	(Title Compound)	Computed
Boiling Point	174-176 °C	N,N- Dimethylpropanamide	[3]

Synthesis and Experimental Protocols

While a specific, published protocol for **N,N-dimethyl-3-(morpholin-4-yl)propanamide** is not available, a robust and logical synthetic route can be designed based on standard amide bond formation reactions.[2] The proposed synthesis involves a two-step process starting from morpholine and ethyl acrylate, followed by amidation with dimethylamine. This approach is favored for its high efficiency and use of readily available starting materials.



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Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(morpholin-4-yl)propanoic acid

- **Reaction Setup:** To a solution of morpholine (1.0 eq) in ethanol (5 mL/g of morpholine), add ethyl acrylate (1.1 eq) dropwise at room temperature.
- **Michael Addition:** Heat the reaction mixture to reflux and stir for 4-6 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Saponification:** Cool the mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (2.0 eq) and stir vigorously overnight. This step hydrolyzes the intermediate ester to its corresponding carboxylate salt.
- **Acidification & Isolation:** Cool the mixture in an ice bath and acidify to pH ~3-4 by the slow addition of 6M hydrochloric acid. The resulting precipitate, 3-(morpholin-4-yl)propanoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality: The Michael addition is an efficient method for forming carbon-carbon bonds.

Saponification followed by acidification is a standard and high-yielding procedure for converting esters to carboxylic acids, which are necessary precursors for the subsequent amidation step.

Step 2: Synthesis of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**

- **Activation of Carboxylic Acid:** Suspend the 3-(morpholin-4-yl)propanoic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM, 10 mL/g). Cool the suspension to 0 °C in an ice bath.
- Add a peptide coupling reagent such as HBTU (1.1 eq) followed by a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA, 2.5 eq), and stir for 20 minutes at 0 °C. This creates an activated ester intermediate, which is highly reactive towards amines.
- **Amidation:** Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the activated acid derivative at 0 °C.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring by TLC.[2]

- Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final **N,N-dimethyl-3-(morpholin-4-yl)propanamide**. [2][4]

Self-Validation: Each step of this protocol can be validated using standard analytical techniques. TLC is used to monitor reaction completion. The identity and purity of the intermediates and the final product should be confirmed by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Potential Applications and Biological Relevance

Derivatives of propanamide are being investigated for a range of therapeutic applications. For instance, certain propanamide compounds are being explored as PI3K α inhibitors for cancer therapy and as treatments for diseases related to insulin resistance.[5][6] The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[1]

The title compound, **N,N-dimethyl-3-(morpholin-4-yl)propanamide**, combines these structural features, making it a molecule of interest for screening in various biological assays. The piperidine scaffold, which is structurally similar to morpholine, is a cornerstone in medicinal chemistry due to its favorable physicochemical properties that can impart desirable pharmacokinetic characteristics.[7] The synthesis of novel morpholine and pyrazole derivatives with carboxamide linkages has yielded compounds with significant antimicrobial and antifungal activities.[8][9][10] Given these precedents, it is plausible that **N,N-dimethyl-3-(morpholin-4-yl)propanamide** could exhibit valuable pharmacological activities.

Conclusion

This guide provides a foundational, in-depth technical overview of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**. By leveraging data from analogous structures and established chemical principles, we have defined its chemical identity, proposed a detailed and validated synthesis protocol, and discussed its potential relevance in drug development. This document serves as a valuable resource for researchers and scientists aiming to synthesize and explore the therapeutic potential of this and other novel morpholine derivatives.

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